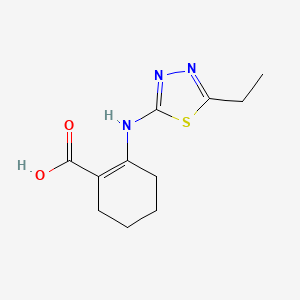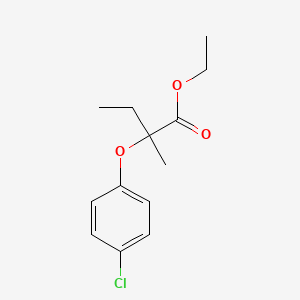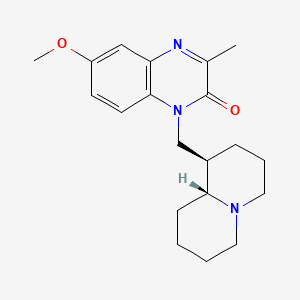
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its methoxy and methyl substitutions, as well as the presence of an octahydro-quinolizinylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of Substituents: Methoxy and methyl groups can be introduced via alkylation or methylation reactions.
Attachment of the Octahydro-quinolizinylmethyl Group: This step may involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide derivatives.
Reduction: Reduction of the quinoxaline ring to form dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinoxaline compounds.
Wissenschaftliche Forschungsanwendungen
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-Methoxyquinoxaline: Similar structure but lacks the octahydro-quinolizinylmethyl group.
3-Methylquinoxaline: Similar structure but lacks the methoxy and octahydro-quinolizinylmethyl groups.
Uniqueness
Quinoxalin-2(1H)-one, 6-methoxy-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific substitutions and the presence of the octahydro-quinolizinylmethyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97147-44-9 |
|---|---|
Molekularformel |
C20H27N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-methoxy-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C20H27N3O2/c1-14-20(24)23(19-9-8-16(25-2)12-17(19)21-14)13-15-6-5-11-22-10-4-3-7-18(15)22/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3/t15-,18-/m1/s1 |
InChI-Schlüssel |
NHPSAOFHOUICIM-CRAIPNDOSA-N |
Isomerische SMILES |
CC1=NC2=C(C=CC(=C2)OC)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)OC)N(C1=O)CC3CCCN4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




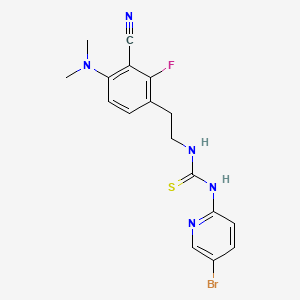
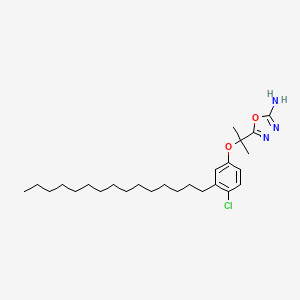
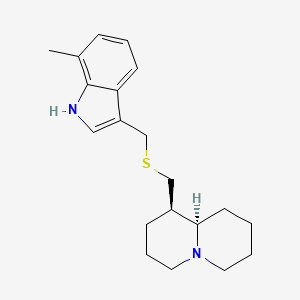
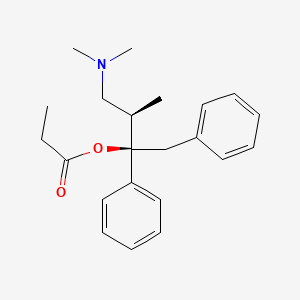
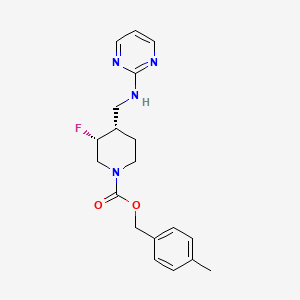

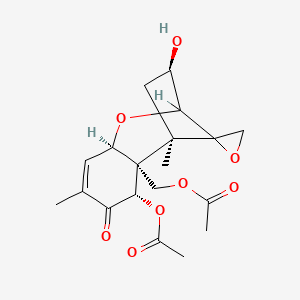

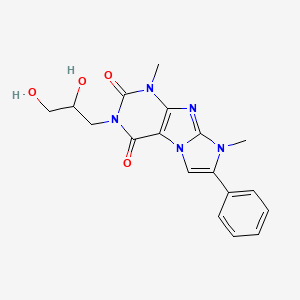
![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)
